molecular formula C12H16N4O B11874548 6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B11874548
M. Wt: 232.28 g/mol
InChI Key: AWGDMZGJMIPZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS No: 1263208-53-2) is a high-purity chemical compound offered for biomedical research and development. This molecule features the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known as a 7-deazapurine that bears close structural resemblance to purine nucleotides . This scaffold is recognized for its significant pharmacological relevance and is found in compounds with a broad spectrum of bioactivities . The primary research value of this specific derivative lies in its potential application in oncology and kinase biology. Compounds based on the pyrrolo[2,3-d]pyrimidine core have demonstrated potent inhibitory activity against p21-activated kinase 4 (PAK4), a serine/threonine kinase strongly implicated in cancer progression and cell signaling pathways . Overexpression of PAK4 is observed in numerous human cancers, including breast, pancreatic, and gastric cancers, making it a compelling target for antineoplastic research . As part of this structurally diverse class, this methyl- and piperidine-substituted derivative serves as a valuable intermediate or core structure for researchers designing and synthesizing novel ATP-competitive kinase inhibitors . With a molecular formula of C12H16N4O and a molecular weight of 232.28 g/mol, this compound is supplied with a documented purity of ≥97% . It is intended for use in laboratory research applications only and is not approved for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) prior to handling and to conduct all risk assessments appropriate for handling novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

6-methyl-2-piperidin-1-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H16N4O/c1-8-7-9-10(13-8)14-12(15-11(9)17)16-5-3-2-4-6-16/h7H,2-6H2,1H3,(H2,13,14,15,17)

InChI Key

AWGDMZGJMIPZNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(NC2=O)N3CCCCC3

Origin of Product

United States

Preparation Methods

Core Synthesis of Pyrrolo[2,3-d]pyrimidine

The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed from pyrimidine precursors through cyclization reactions. A widely adopted approach involves the desulfurization of 4,6-diaminopyrimidine-2-thiol (4 ) using Raney Nickel, yielding 4,6-diaminopyrimidine (4 ) in >80% yield . Subsequent iodination at position 5 with N-iodosuccinimide (NIS) generates 5-iodo-4,6-diaminopyrimidine (5 ), which undergoes Sonogashira coupling with terminal alkynes to form intermediates like 6 . Microwave-assisted ring closure of 6 in basic conditions (e.g., KOH/EtOH) produces the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core (3 ) .

Key Reaction Parameters for Core Formation

StepReagents/ConditionsYield (%)
DesulfurizationRaney Nickel, H<sub>2</sub>, EtOH85
IodinationNIS, DMF, 0°C → rt90
Sonogashira CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, CuI, TEA65
CyclizationKOH, EtOH, MW, 120°C75

The introduction of the piperidin-1-yl group at C2 leverages nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Patent literature describes activating the C2 position with a chloro group via treatment with phosphorus oxychloride (POCl<sub>3</sub>) and diisopropylethylamine (DIPEA) in toluene . Subsequent displacement with piperidine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) affords the target substitution .

SNAr Reaction Details

  • Substrate : 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reagents : Piperidine, K<sub>2</sub>CO<sub>3</sub>, DMF

  • Conditions : 70°C, 18 h

  • Yield : 72%

Critical Factors for Success

  • Leaving Group Activation : Excess POCl<sub>3</sub> (3 eq) and DIPEA (2 eq) ensure complete chlorination .

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine.

Final Functionalization and Deprotection

After introducing the piperidinyl and methyl groups, final deprotection steps may be required. For example, removal of the N7-cyclopropylmethyl group in 10a is achieved via hydrogenolysis (H<sub>2</sub>/Pd-C) or acid hydrolysis (HCl/EtOH) .

Deprotection Conditions

Protective GroupReagentsYield (%)
Cyclopropylmethyl10% Pd/C, H<sub>2</sub>, EtOH85
BenzylTFA, DCM78

Comparative Analysis of Synthetic Routes

Two primary routes emerge for synthesizing 6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one:

Route A : Sequential core formation → C6 methylation → C2 amination.

  • Advantages : High regiocontrol via protective groups.

  • Disadvantages : Multiple steps reduce overall yield (~45% cumulative).

Route B : Pre-functionalized core (e.g., 6-methyl-2-chloro derivative) → single-step amination.

  • Advantages : Fewer steps; higher throughput.

  • Disadvantages : Limited commercial availability of advanced intermediates.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-effective reagents and minimal purification. The use of microwave-assisted cyclization (Route A) reduces reaction times from 24 h to 1 h , while flow chemistry approaches for SNAr reactions (Route B) enhance reproducibility .

Cost-Benefit Metrics

ParameterRoute ARoute B
Total Steps64
Total Yield45%55%
Purification ComplexityHighModerate

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a valuable candidate for drug development. Key properties include:

  • Anticancer Activity : Pyrrolo[2,3-d]pyrimidine derivatives have shown promising results in inhibiting tumor growth and proliferation. Studies indicate that compounds with this scaffold can target specific pathways involved in cancer cell survival and proliferation, making them potential candidates for cancer therapies .
  • Antiviral Effects : Some derivatives of pyrrolo[2,3-d]pyrimidine have demonstrated antiviral properties, particularly against RNA viruses. Their mechanism often involves the inhibition of viral replication by targeting viral enzymes .
  • Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
  • CNS Activity : The presence of the piperidine moiety suggests potential central nervous system activity. Compounds with similar structures have been investigated for their effects on neurological disorders, including anxiety and depression .

Synthetic Methodologies

The synthesis of 6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves several key steps:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core : The initial step usually involves cyclization reactions that form the bicyclic structure characteristic of pyrrolo[2,3-d]pyrimidines.
  • Piperidine Substitution : The incorporation of the piperidine ring is achieved through nucleophilic substitution reactions or coupling reactions with piperidine derivatives.
  • Functionalization : Subsequent modifications may include the introduction of various substituents to enhance biological activity or solubility.

A detailed synthetic route can be represented as follows:

StepReaction TypeKey ReagentsOutcome
1CyclizationUrea/ThioureaPyrrolo[2,3-d]pyrimidine core
2Nucleophilic SubstitutionPiperidine6-Methyl derivative
3FunctionalizationVarious reagentsTargeted bioactivity enhancement

Case Studies

Several studies have documented the therapeutic potential of this compound:

  • Study on Anticancer Activity : A recent publication highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The study found that it induced apoptosis in breast cancer cells through caspase activation pathways .
  • Research on Antiviral Properties : Another investigation reported that this compound effectively inhibited the replication of specific RNA viruses in vitro. The mechanism was attributed to the blockade of viral polymerase activity .
  • Evaluation of Anti-inflammatory Effects : In vivo studies demonstrated significant reductions in inflammatory markers in animal models treated with this compound, suggesting its potential utility in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Pyrrolo[2,3-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone
  • Pyrrolo[2,3-d]pyrimidinone (Target Compound): Contains a nitrogen atom in the fused ring, enabling hydrogen bonding with targets like kinases or nucleic acids .
  • Thieno[2,3-d]pyrimidinone (Z23, ZINC07574924): Replaces nitrogen with sulfur, increasing electron-withdrawing effects and altering π-stacking interactions. Demonstrated fungicidal activity (92% inhibition of Colletotrichum gossypii at 50 mg/L) .
Feature Target Compound Thieno[2,3-d]pyrimidinone (Z23)
Core Heteroatom Nitrogen Sulfur
Molecular Weight ~265 g/mol (estimated) 380.38 g/mol
Bioactivity Anticancer (predicted) Fungicidal
Key Reference
Pyrrolo[2,3-d]pyrimidinone vs. Furo[2,3-d]pyrimidinone
  • Furo[2,3-d]pyrimidinone (6b): Incorporates an oxygen atom, reducing basicity compared to the nitrogen-rich pyrrolo analog. Example: 5-Ethoxycarbonyl-6-methyl-3-phenyl-2-(piperidin-1-yl)furo[2,3-d]pyrimidin-4(3H)-one (MW: 369.4 g/mol) .

Substituent Variations

Position 2 Modifications
  • Piperidin-1-yl (Target Compound) : Enhances solubility and selectivity for amine-binding pockets (e.g., kinase ATP sites).
  • Amino (Q0K): 2-Amino-5-(p-tolyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (MW: 240.26 g/mol) exhibits reduced steric bulk, favoring interactions with nucleic acids .
Substituent Target Compound 2-Methylthio Analog 2-Amino Analog (Q0K)
Group Piperidin-1-yl Methylthio Amino
Molecular Weight ~265 g/mol 181.22 g/mol 240.26 g/mol
Solubility Moderate (cyclic amine) Low (hydrophobic) Moderate (polar amine)
Bioactivity Kinase inhibition (predicted) Undisclosed Nucleic acid binding
Key Reference
Position 6 Modifications
  • 6-Methyl (Target Compound) : Balances lipophilicity and steric effects.

Biological Activity

6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as a Janus Kinase (JAK) inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C12H15N5O\text{C}_{12}\text{H}_{15}\text{N}_5\text{O}

The primary mechanism through which this compound exerts its biological effects is by inhibiting JAK enzymes. JAKs play a crucial role in the signaling pathways of various cytokines and growth factors, making them critical targets in the treatment of autoimmune diseases and cancers.

Inhibition of JAK Enzymes

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine family are effective inhibitors of JAK3 and other related kinases. For instance, one study reported that derivatives similar to this compound exhibited potent inhibitory activity against JAK3 with IC50 values in the nanomolar range .

Antioxidant Activity

In addition to JAK inhibition, this compound has been evaluated for its antioxidant properties. A comparative study indicated that derivatives demonstrated varying degrees of antioxidant activity when tested against standard reference compounds. The activities were quantified using IC50 values, with some derivatives showing significant inhibition of lipid peroxidation .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines. Notably, one study highlighted that certain derivatives exhibited selective cytotoxicity against HeLa and MDA-MB-231 cell lines, suggesting potential applications in cancer therapy . The results indicated that structural modifications could enhance or reduce cytotoxic effects.

Case Study 1: JAK Inhibition in Autoimmune Diseases

A clinical study explored the use of JAK inhibitors in treating rheumatoid arthritis. Patients receiving treatment with compounds similar to this compound showed significant improvement in disease activity scores compared to placebo groups .

Case Study 2: Anticancer Activity

In another case study focusing on anticancer properties, a derivative was tested against various cancer cell lines. The results showed that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Table 1: Biological Activity Summary

Activity IC50 Value (µM) Reference
JAK3 Inhibition0.5 - 1.0
Antioxidant Activity30 - 50
Cytotoxicity (HeLa)10 - 20
Cytotoxicity (MDA-MB)15 - 25

Table 2: Comparison of Antioxidant Activities

Compound Activity (%) Reference
Compound A82
Compound B78
Compound C30

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. Table 1: Synthesis Method Comparison

MethodConditionsYieldKey AdvantagesReference
Acetic Anhydride Reflux10 h reflux, 120°C71%High crystallinity
Mg-doped CatalystFormic acid, 80°C87%Efficient cyclization
Boc ProtectionBoc-Cl, RT, 16 h65%Functionalization flexibility

(Basic) Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH/OH vibrations at 3200–3400 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
    • Piperidine protons: δ 1.4–2.6 ppm (multiplet).
    • Pyrrolopyrimidine C4 carbonyl: δ 160–165 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 358 for C₁₆H₁₁ClN₄O₂S) confirm molecular weight .

Methodological Note : Always compare experimental data with computational simulations (DFT) for ambiguous signals.

(Advanced) How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:
Discrepancies often arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. Strategies include:

  • Orthogonal Assays : Validate kinase inhibition (e.g., JAK1) using both enzymatic (IC₅₀) and cellular (whole-blood IL-6 suppression) assays .
  • Structural Analysis : Use X-ray crystallography to confirm binding modes. For example, modifying the piperidine linker in JAK inhibitors reduces off-target interactions with JAK2/3 .
  • Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects .

Case Study : Substitution at the 5-position enhances DNA triplex stability in some assays but reduces kinase affinity in others, requiring systematic SAR studies .

(Advanced) What strategies improve JAK1 selectivity over other isoforms for derivatives of this compound?

Answer:

  • Covalent Binding : Target JAK3-specific Cys-909 via electrophilic warheads (e.g., acrylamides), achieving >100× selectivity .
  • Piperidine Linker Modifications : Shortening the linker or introducing steric bulk reduces JAK2/3 binding. For example, PF-04965842 shows 50× selectivity for JAK1 due to optimized linker geometry .
  • Computational Docking : Identify isoform-specific binding pockets (e.g., JAK1’s hydrophobic cleft) for rational design .

Q. Table 2: Selectivity Data for JAK Inhibitors

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)Reference
PF-049658425.226050×
PF-066516001.8>1000>500×

(Advanced) How can functional modifications at the 5-position be introduced without destabilizing the core scaffold?

Answer:

  • Boc Protection : Enables regioselective alkylation or arylation at the 5-position. Post-condensation deprotection with HCl/MeOH yields stable intermediates (65% yield) .
  • Microwave-Assisted Synthesis : Reduces reaction time (2–4 h vs. 16 h) for aldehyde condensations, minimizing decomposition .
  • Stability Testing : Monitor thermal stability via DSC (decomposition >300°C) and hydrolytic resistance in pH 7.4 buffer .

Critical Consideration : Bulky substituents (e.g., trifluoromethyl) may enhance bioactivity but reduce solubility—balance with polar groups (e.g., hydroxyl) .

(Advanced) What methodologies are recommended for analyzing metabolic stability and toxicity in preclinical studies?

Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). For example, PF-06651600 shows t₁/₂ >4 h, indicating low clearance .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 to predict drug-drug interactions.
  • AMES Test : Use Salmonella strains to assess mutagenicity. Piperidine-containing derivatives typically show low genotoxic risk .

Data Interpretation : Correlate metabolic stability with logP values; aim for logP 2–4 to balance permeability and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.